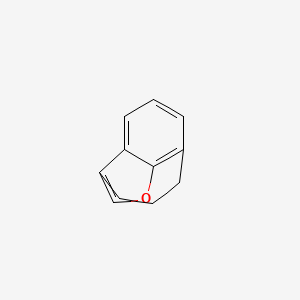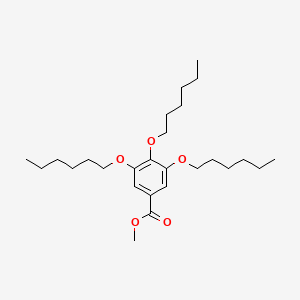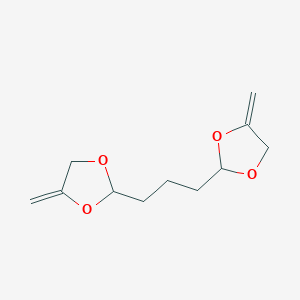
2,2'-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is a chemical compound characterized by its unique structure, which includes two dioxolane rings connected by a propane-1,3-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) typically involves the reaction of propane-1,3-diol with formaldehyde under acidic conditions to form the dioxolane rings. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane rings into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) exerts its effects involves the interaction of its dioxolane rings with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes and biochemical pathways. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: This compound has a similar dioxolane structure but with different substituents.
4,4’-[(2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)]bis(2-methoxyphenol): Another compound with a similar propane-1,3-diyl linker but different functional groups.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is unique due to its specific dioxolane ring structure and the versatility it offers in synthetic applications. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
401793-74-6 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
4-methylidene-2-[3-(4-methylidene-1,3-dioxolan-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H16O4/c1-8-6-12-10(14-8)4-3-5-11-13-7-9(2)15-11/h10-11H,1-7H2 |
Clave InChI |
OTXQQCIKDXQBKO-UHFFFAOYSA-N |
SMILES canónico |
C=C1COC(O1)CCCC2OCC(=C)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




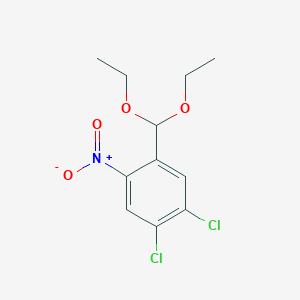

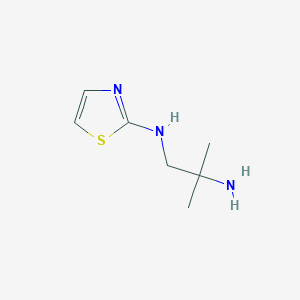

![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)

![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
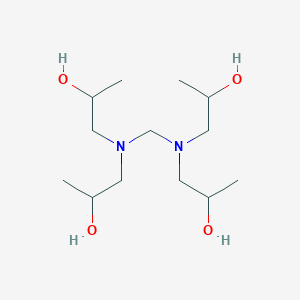
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
